molecular formula C27H32N4O7S B600135 H-Arg(Tos)-OBzl.TosOH CAS No. 103305-88-0

H-Arg(Tos)-OBzl.TosOH

Cat. No.: B600135
CAS No.: 103305-88-0
M. Wt: 556.634
InChI Key: FAVGUXZNRQLTHB-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg(Tos)-OBzl.TosOH is a protected arginine derivative widely used in peptide synthesis. The compound features two key protecting groups:

  • Tosyl (Tos): Protects the guanidino side chain of arginine, preventing unwanted side reactions during peptide coupling .
  • Benzyl ester (OBzl): Protects the α-carboxyl group, ensuring selective activation of the carboxyl terminus during solid-phase synthesis .
    The TosOH (tosic acid) counterion stabilizes the compound, enhancing crystallinity and solubility in organic solvents like dichloromethane and dimethylformamide .

This derivative is critical in synthesizing complex peptides, such as those containing arginine-rich sequences, due to its compatibility with standard coupling reagents (e.g., DCC, HOBt) and stability under acidic deprotection conditions . Its molecular formula is C₃₄H₄₀N₄O₇S₂, with a molecular weight of 701.86 g/mol (calculated from ).

Properties

CAS No.

103305-88-0

Molecular Formula

C27H32N4O7S

Molecular Weight

556.634

IUPAC Name

benzenesulfonic acid;benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C21H26N4O4.C6H6O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;7-10(8,9)6-4-2-1-3-5-6/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);1-5H,(H,7,8,9)/t18-;/m0./s1

InChI Key

FAVGUXZNRQLTHB-FERBBOLQSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

H-Arg(Tos)-OBzl.TosOH

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues
Compound Protecting Groups Molecular Formula Key Properties Applications Reference
H-Arg(Tos)-OH Tos (side chain) C₁₃H₂₀N₄O₄S Soluble in DMSO, mp 146–150°C Intermediate in peptide synthesis
H-Arg(NO₂)-OBzl·HCl NO₂ (side chain), OBzl C₁₄H₂₁N₅O₄·HCl Sensitive to catalytic hydrogenation Used in RGD mimetics
Boc-Arg(Tos)-OH Boc (N-terminal), Tos C₁₈H₂₇N₅O₆S Stable to TFMSA cleavage Ribonuclease A synthesis
H-Glu(OBzl)-OBzl·Tos OBzl (carboxyl), Tos C₂₆H₂₉NO₇S High solubility in chloroform Aspartate-containing peptide segments

Key Observations :

  • Protecting Group Stability: Tosyl groups (Tos) are more stable under acidic conditions (e.g., TFMSA) compared to nitro (NO₂) groups, which require harsher reduction methods .
  • Solubility : The benzyl ester (OBzl) enhances solubility in organic solvents, making H-Arg(Tos)-OBzl.TosOH preferable over tert-butyl esters (e.g., H-Arg(Tos)-OtBu) in solution-phase synthesis .
  • Deprotection Efficiency : Tosyl groups are cleaved efficiently with TFMSA at 40°C (98% recovery), outperforming nitro groups (35% recovery under identical conditions) .
Functional Analogues
  • H-Arg(Pbf)-OH : Uses 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for side-chain protection. Pbf offers superior stability during solid-phase synthesis but requires longer deprotection times (3–6 hours in TFA) compared to Tos (1–2 hours) .
  • H-Arg(Mtr)-OH : Features 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protection. Mtr is less prone to side reactions in Fmoc-based synthesis but is costlier than Tos .

Key Findings :

  • DCC/HOBt achieves higher yields (76–97%) for Tos-protected arginine compared to EDCI/HOBt (64–78%) or CDI (40–67%) .
  • Transesterification of benzyl esters (e.g., H-Arg(Tos)-Asp(OBzl)-OMe) occurs under basic conditions (NH₃/methanol), limiting their use in ammonolytic cyclization .

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